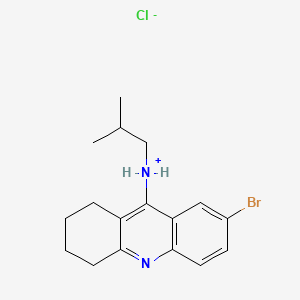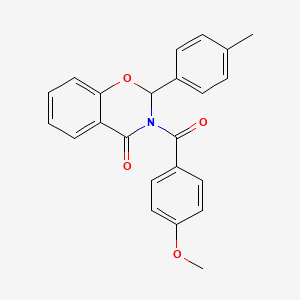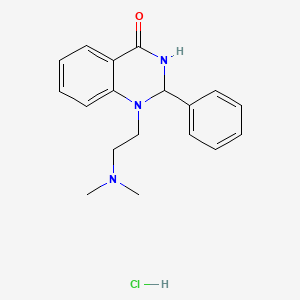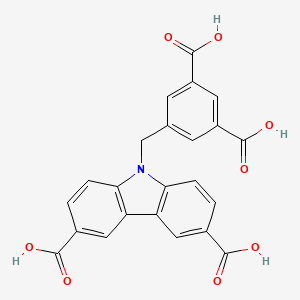
9-(3,5-Dicarboxybenzyl)-9H-carbazole-3,6-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(3,5-Dicarboxybenzyl)-9H-carbazole-3,6-dicarboxylic acid is a complex organic compound that features a carbazole core substituted with carboxylic acid groups
Vorbereitungsmethoden
The synthesis of 9-(3,5-Dicarboxybenzyl)-9H-carbazole-3,6-dicarboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with carbazole, a tricyclic aromatic compound.
Functionalization: The carbazole is functionalized at specific positions to introduce carboxylic acid groups. This can be achieved through reactions such as Friedel-Crafts acylation followed by oxidation.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
9-(3,5-Dicarboxybenzyl)-9H-carbazole-3,6-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Condensation: The carboxylic acid groups can participate in condensation reactions to form esters or amides.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
9-(3,5-Dicarboxybenzyl)-9H-carbazole-3,6-dicarboxylic acid has several scientific research applications:
Materials Science: It is used in the synthesis of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Coordination Chemistry: It serves as a ligand in the formation of metal-organic frameworks (MOFs), which have applications in gas storage and catalysis.
Photochemistry: The compound exhibits interesting photophysical properties, making it useful in the study of photochromic materials.
Wirkmechanismus
The mechanism of action of 9-(3,5-Dicarboxybenzyl)-9H-carbazole-3,6-dicarboxylic acid depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The carboxylic acid groups can form hydrogen bonds with biological molecules, influencing their function. In materials science, the electronic properties of the carbazole core play a crucial role in its function as a semiconductor or light-emitting material.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 9-(3,5-Dicarboxybenzyl)-9H-carbazole-3,6-dicarboxylic acid include:
9H-Carbazole-3,6-dicarboxylic acid: Lacks the 3,5-dicarboxybenzyl group, resulting in different electronic and chemical properties.
3,5-Dicarboxybenzyl derivatives: Compounds with similar benzyl substitutions but different core structures.
Bipyridine derivatives: These compounds also feature carboxylic acid groups and are used in coordination chemistry and materials science.
The uniqueness of this compound lies in its combination of a carbazole core with multiple carboxylic acid groups, providing a versatile platform for various applications.
Eigenschaften
Molekularformel |
C23H15NO8 |
|---|---|
Molekulargewicht |
433.4 g/mol |
IUPAC-Name |
9-[(3,5-dicarboxyphenyl)methyl]carbazole-3,6-dicarboxylic acid |
InChI |
InChI=1S/C23H15NO8/c25-20(26)12-1-3-18-16(8-12)17-9-13(21(27)28)2-4-19(17)24(18)10-11-5-14(22(29)30)7-15(6-11)23(31)32/h1-9H,10H2,(H,25,26)(H,27,28)(H,29,30)(H,31,32) |
InChI-Schlüssel |
UOJUMUDCHHLCMR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1C(=O)O)C3=C(N2CC4=CC(=CC(=C4)C(=O)O)C(=O)O)C=CC(=C3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


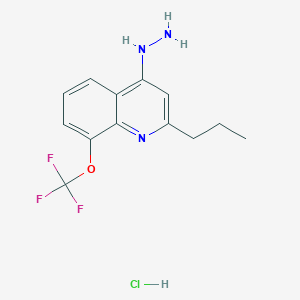

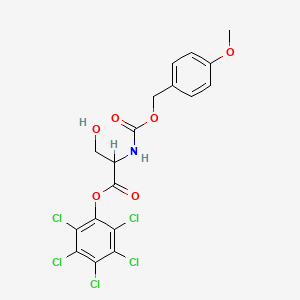
![Exo-2-chloro-5-oxo-bicyclo[2.2.1]heptane-syn-7-carboxylic acid](/img/structure/B13747873.png)
![2-(4-Aminophenyl)imidazo[2,1-b][1,3]benzothiazol-7-ol](/img/structure/B13747876.png)
![2-[3-[(4-Amino-6,7-dimethoxyquinazolin-2-yl)methylamino]propyl]isoindole-1,3-dione](/img/structure/B13747880.png)

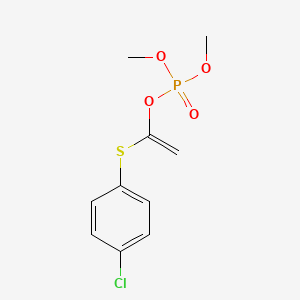
![1-[(Dibenzylamino)methyl]cyclopropan-1-ol;hydrochloride](/img/structure/B13747888.png)
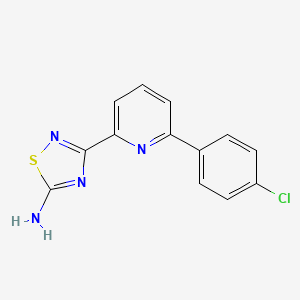
![2,5,8,11-Tetraazatridecanamide, 13-amino-N-[2-[[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-](/img/structure/B13747907.png)
